2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C14H11F3N2O3 |
|---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H11F3N2O3/c15-14(16,17)22-9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) |
InChI Key |
BFFYBLQYHDJUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and condensation, to form the final pyrano[4,3-D]pyrimidin structure. Common reagents used in these reactions include trifluoromethoxybenzene, pyrimidine derivatives, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrano[4,3-D]pyrimidin core may interact with nucleic acids or proteins, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Substituent Variations on the Pyrano[4,3-d]pyrimidinone Core
Structural analogs differ primarily in the substituent at position 2 of the pyrano[4,3-d]pyrimidinone scaffold. Key examples include:
Key Observations :
- The aminomethyl analog introduces a basic nitrogen, enhancing solubility but possibly reducing membrane permeability .
Heteroatom Variations in the Pyrano/Pyrimidine Ring
Replacing oxygen with sulfur in the pyrano ring generates thiopyrano[4,3-d]pyrimidinones, which exhibit distinct electronic properties:
Key Observations :
- Thiopyrano derivatives exhibit enhanced enzyme inhibition (e.g., PARP) due to sulfur’s electronegativity and larger atomic radius, improving interactions with catalytic residues .
- The target compound’s oxygen-based scaffold may favor metabolic stability over sulfur-containing analogs, which are prone to oxidation .
Biological Activity
2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : CHFNO
- Molecular Weight : 312.24 g/mol
- CAS Number : 1450790-56-3
Synthesis
The synthesis of this compound typically involves the reaction of a trifluoromethoxy-substituted phenyl compound with pyranopyrimidine derivatives. The process may include various steps such as condensation reactions and cyclization under controlled conditions to yield the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one exhibit promising anticancer properties. For instance, derivatives of dihydropyrano compounds have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.03 | MCF-7 (Breast Cancer) |
| Compound B | 0.05 | HeLa (Cervical Cancer) |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. The presence of the trifluoromethoxy group enhances its interaction with biological targets involved in inflammatory pathways. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro.
PPARγ Agonism
Notably, related compounds have been identified as partial agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and adipocyte differentiation. The binding affinity and selectivity for PPARγ are crucial for developing treatments for type II diabetes.
Case Studies
- Study on Anticancer Properties :
- Inflammatory Response Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
